3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)-1H-1,2,4-triazol-5-amine
Overview
Description
The compound “3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)-1H-1,2,4-triazol-5-amine” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMPs) is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular formula of the compound is C7H6ClF3N2 . The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical and Chemical Properties Analysis
The compound has a molecular weight of 210.58 g/mol . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Scientific Research Applications
Antimicrobial Activity
- Antimicrobial Properties : Compounds related to 1,2,4-triazoles, including 3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)-1H-1,2,4-triazol-5-amine, have been studied for their antimicrobial activity. Many synthesized compounds in this category showed good to moderate activity in antimicrobial screening (Bayrak et al., 2009).
Anticancer Potential
- Anticancer Evaluation : Studies have revealed that certain 1,2,4-triazoles demonstrate significant cytotoxicity against various human cancer cell lines, suggesting potential applications in anticancer therapies (Abdo & Kamel, 2015).
Biological and Pharmacological Applications
- Antioxidant Properties : Some derivatives of 1,2,4-triazoles exhibit antioxidant and antiradical activities, indicating their potential in biological and pharmacological applications (Bekircan et al., 2008).
- Pharmacological Action on Central Nervous System : Derivatives of 1,2,4-triazoles, including those structurally related to the compound , have structures that suggest potential pharmacological action on the central nervous system (Pitucha et al., 2004).
Synthesis and Chemical Properties
- Synthesis of Complexes and Ligands : The synthesis of Rh(III) complexes with pyridyl triazole ligands, which are structurally related to the compound , has been explored, highlighting its potential in the development of new ligands and complexes (Burke et al., 2004).
- Crystal Structure Analysis : The molecular and crystal structure of related compounds, such as 7,7-dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, has been analyzed, contributing to the understanding of its chemical properties (Dolzhenko et al., 2011).
Mechanism of Action
Target of Action
It’s suggested that the compound might have a role in interacting with certain proteins or enzymes .
Mode of Action
It’s hypothesized that the compound might interact with its targets, leading to changes in their function . The presence of the trifluoromethyl group and the pyridine ring in the compound could potentially influence its interaction with its targets .
Pharmacokinetics
The presence of the trifluoromethyl group and the pyridine ring could potentially influence the compound’s bioavailability .
Result of Action
It’s suggested that the compound might have fungicidal activity , indicating that it could potentially inhibit the growth of certain fungi.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s activity might be affected by factors such as temperature, pH, and the presence of other chemicals in the environment . .
Safety and Hazards
It is recommended to avoid breathing mist, gas or vapours of the compound. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .
Future Directions
Currently, the major use of TFMP derivatives is in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of TFMP will be discovered in the future .
Biochemical Analysis
Biochemical Properties
3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)-1H-1,2,4-triazol-5-amine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain bacterial enzymes, thereby affecting bacterial growth and metabolism . The compound’s interactions with these biomolecules are primarily through binding to active sites or altering the enzyme’s conformation, leading to inhibition or activation of enzymatic activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in metabolic pathways and stress responses . Additionally, it has been found to interfere with cell signaling pathways, leading to altered cellular responses and functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can impact its effectiveness and safety. In vitro and in vivo studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can also result in changes in cellular function, including alterations in metabolic activity and stress responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or stress resistance . At high doses, it can cause toxic or adverse effects, including cellular damage and impaired organ function. Threshold effects have been observed, where the compound’s impact becomes significant only above a certain dosage level.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels The compound can be metabolized into different products, some of which may have distinct biological activities
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . These interactions can influence the compound’s efficacy and safety, as well as its potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biological activity.
Properties
IUPAC Name |
5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-difluoromethyl]-1H-1,2,4-triazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF5N5/c10-4-1-3(9(13,14)15)2-17-5(4)8(11,12)6-18-7(16)20-19-6/h1-2H,(H3,16,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXZBBDBUSPMPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(C2=NC(=NN2)N)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF5N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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